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Compound of Interest

Compound Name:
(R)-2-

(Dimethylamino)propanamide

Cat. No.: B8239439

Get Quote

Executive Summary
(R)-N,N-Dimethylalaninamide is a chiral building block used in the synthesis of

peptidomimetics, pharmaceutical intermediates, and chiral ligands. Precise structural

identification is critical due to the existence of a regioisomer often confused in nomenclature.

This guide defines the chemical identity of the IUPAC-standard (2R)-2-amino-N,N-

dimethylpropanamide while distinguishing it from its pharmaceutical isomer, (2R)-2-

(dimethylamino)propanamide.

Chemical Identity & Physical Properties[1][2][3][4][5]
Molecular Weight and Formula
The molecular specifications below apply to the free base form. In drug development contexts,

this compound is frequently handled as a hydrochloride salt to ensure stability.
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Property Specification

Chemical Name (2R)-2-amino-N,N-dimethylpropanamide

Common Name H-D-Ala-NMe₂

Molecular Formula C₅H₁₂N₂O

Molecular Weight 116.16 g/mol

CAS Number (HCl Salt) 1384435-39-5

Chirality (R)-enantiomer (derived from D-Alanine)

Physical State Viscous oil (Free base) / White solid (HCl salt)

Structural Isomerism & Nomenclature Clarification
Ambiguity in common nomenclature requires a rigorous distinction between the Amide-N

substituted form (the strict IUPAC interpretation) and the Alpha-N substituted form.

Feature Target Molecule (Amide-N) Common Isomer (Alpha-N)

Structure

IUPAC Name
(2R)-2-amino-N,N-

dimethylpropanamide

(2R)-2-

(dimethylamino)propanamide

Peptide Notation H-D-Ala-NMe₂ N,N-Me₂-D-Ala-NH₂

CAS (Example) 1384435-39-5 (HCl) 126483-65-6

Key Application
C-terminal modification,

solubilizing group

Chiral auxiliary, basic resolving

agent

Synthesis & Production Protocols
Retrosynthetic Analysis
The synthesis of (R)-N,N-Dimethylalaninamide typically utilizes the "Chiral Pool" strategy,

starting from inexpensive D-Alanine derivatives. The pathway requires orthogonal protection to

prevent racemization and self-coupling.
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Figure 1: Synthetic pathway for (R)-N,N-Dimethylalaninamide via standard peptide coupling.

Experimental Protocol: Synthesis of H-D-Ala-NMe₂·HCl
Objective: Produce gram-scale quantities of the target amide with >98% enantiomeric excess

(ee).

Reagents:

Boc-D-Alanine (1.0 eq)

Dimethylamine hydrochloride (1.2 eq)

EDC·HCl (1.2 eq), HOBt (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Dichloromethane (DCM), 4M HCl in Dioxane.

Step-by-Step Methodology:

Activation: Dissolve Boc-D-Alanine in DCM at 0°C. Add EDC·HCl and HOBt. Stir for 15

minutes to generate the active ester.

Mechanism:[1] HOBt suppresses racemization by forming a stable active ester, preventing

oxazolone formation.

Coupling: Add Dimethylamine HCl and DIPEA dropwise. Allow the mixture to warm to room

temperature and stir for 12 hours.

Checkpoint: Monitor consumption of Boc-D-Alanine via TLC (SiO₂, 5% MeOH in DCM).
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Workup: Wash the organic layer sequentially with 1M citric acid (removes amines), sat.

NaHCO₃ (removes acids), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Deprotection: Dissolve the crude intermediate (Boc-D-Ala-NMe₂) in minimal DCM. Add 4M

HCl in Dioxane (5 eq) at 0°C. Stir for 2 hours.

Isolation: Precipitate the product by adding excess diethyl ether. Filter the white solid (H-D-

Ala-NMe₂·HCl) and dry under high vacuum.

Applications in Drug Development[8][9][10]
Peptidomimetic Capping
(R)-N,N-Dimethylalaninamide serves as a specialized C-terminal cap in peptide therapeutics.

Proteolytic Stability: The tertiary amide bond (

) is highly resistant to carboxypeptidases, extending the half-life of peptide drugs in plasma.

Solubility Enhancement: The removal of the hydrogen bond donor on the amide nitrogen

increases lipophilicity (

), improving membrane permeability for oral bioavailability.

Chiral Ligand Synthesis
The compound acts as a precursor for chiral diamines used in asymmetric catalysis. Reduction

of the amide carbonyl (using LiAlH₄) yields (R)-N¹,N¹-dimethylpropane-1,2-diamine, a ligand

scaffold for transition metal catalysis (e.g., in asymmetric hydrogenation).

Analytical Characterization
Quality Control Parameters
To ensure suitability for pharmaceutical use, the following specifications must be met:
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Test Method Acceptance Criteria

Identity ¹H-NMR (D₂O)
Confirms doublet (CH₃), singlet

(NMe₂), multiplet (CH)

Purity HPLC (C18) > 98.0% area

Chiral Purity Chiral HPLC
> 99.0% ee (No S-isomer

detected)

Water Content Karl Fischer < 1.0% (Hygroscopic salt)

Chiral Separation Method
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)). Mobile

Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection:

UV @ 210 nm. Note: The free base is required for this normal-phase method. Neutralize the

HCl salt with Et₃N prior to injection.

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Disposal: Incinerate as organic nitrogenous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/138694
https://www.benchchem.com/product/b8239439/docs?utm_src=pdf-body#r-n-n-dimethylalaninamide-technical-specifications-synthesis-guide
https://www.sigmaaldrich.com/AT/de/search/2-propanamide?focus=products&page=1&perpage=30&sort=relevance&term=2-propanamide&type=product
https://www.acsreagentes.com.br/n-6-hydroxy-5-hydroxymethylhexyl-3-3-methyldiazirin-3-ylpropanamide-package-100mg-laibo-chem
https://www.tci-chemical-trading.com/product/CT225076673
https://www.globallabor.com.br/2-chloro-n-pyrimidin-2-ylpropanamide-package-100mg-laibo-chem
https://www.acsreagentes.com.br/2-chloro-n-4-fluorophenylpropanamide-package-250mg-laibo-chem
https://pubchem.ncbi.nlm.nih.gov/compound/1384435-39-5
https://www.benchchem.com/product/b8239439?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8239439?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. google.com [google.com]

2. N,N-Dimethylnonanamide | C11H23NO | CID 138694 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-propanamide | Sigma-Aldrich [sigmaaldrich.com]

4. N-[6-hydroxy-5-(hydroxymethyl)hexyl]-3-(3-methyldiazirin-3-yl)propanamide , Package:
100mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

5. (R)-2-(Dimethylamino)propanamide｜CAS 126483-65-6｜Angene International Limited｜
製品詳細 [tci-chemical-trading.com]

6. 2-Chloro-n-(pyrimidin-2-yl)propanamide , Package: 100mg , Laibo Chem - Global Labor
[globallabor.com.br]

7. 2-Chloro-N-(4-fluorophenyl)propanamide , Package: 250mg , Laibo Chem - Acs
Reagentes [acsreagentes.com.br]

To cite this document: BenchChem. [(R)-N,N-Dimethylalaninamide: Technical Specifications
& Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8239439/docs#r-n-n-dimethylalaninamide-technical-
specifications-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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